

Structural Elucidation and Spectroscopic Characterization of α -Cyclopropylstyrene

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Compound of Interest

Compound Name: *alpha-Cyclopropylstyrene*

CAS No.: 825-76-3

Cat. No.: B3057560

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Technical Guide for Medicinal Chemistry & Analytical Applications

Executive Summary & Significance

α -Cyclopropylstyrene (1-cyclopropyl-1-phenylethylene, CAS 825-76-3) represents a critical structural motif in modern drug discovery.[1] The cyclopropyl group acts not merely as a steric spacer but as a "privileged structure" capable of

conjugation (hyperconjugation) with the styrenyl system.[1] This interaction imparts unique electronic properties and metabolic stability compared to its isopropyl or ethyl analogs.[1]

This guide provides a definitive spectroscopic atlas for researchers synthesizing or characterizing this scaffold.[1] It moves beyond simple data listing to explain the causality of the spectral features, ensuring accurate identification against common isomers like

α -cyclopropylstyrene or cyclopropylbenzene.

Synthesis & Sample Preparation

To ensure spectroscopic data validity, high-purity material is required.[1] The most robust, self-validating synthesis for

α -cyclopropylstyrene is the Wittig olefination of cyclopropyl phenyl ketone.[1] This method prevents the isomerization issues common in Grignard dehydration routes.[1]

Optimized Synthetic Protocol

Reaction: Cyclopropyl phenyl ketone + Methyltriphenylphosphonium bromide

-Cyclopropylstyrene[1]

- Reagent Prep: Suspend Methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under atmosphere.
- Ylide Formation: Add Potassium tert-butoxide (, 1.2 eq) at 0°C. The solution turns bright yellow (diagnostic of ylide formation).[1] Stir for 30 min.
- Addition: Add Cyclopropyl phenyl ketone (1.0 eq) dropwise.
- Workup: Stir at room temperature for 4 hours. Quench with saturated .[1] Extract with hexanes (to precipitate triphenylphosphine oxide).[1]
- Purification: Silica gel chromatography (100% Hexanes).
-Cyclopropylstyrene elutes rapidly ().[1]

Synthetic Workflow Diagram



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Figure 1: Step-by-step Wittig olefination workflow for high-purity synthesis.

NMR Spectroscopy: Structural Assignment

The NMR spectrum of

-cyclopropylstyrene is distinct due to the anisotropy of the cyclopropyl ring and the geminal vinyl protons.

H NMR Data (400 MHz,)

The key diagnostic feature is the separation of the vinyl protons and the high-field shift of the cyclopropyl methylene protons.

Position	Shift (ppm)	Multiplicity	Integration	Assignment Logic
Aromatic	7.55 – 7.25	Multiplet	5H	Phenyl ring protons.[1]
Vinyl A	5.28	Singlet (fine)	1H	Trans to cyclopropyl.[1] Deshielded by phenyl ring current.[1]
Vinyl B	4.96	Singlet (fine)	1H	Cis to cyclopropyl.[1] Shielded relative to Vinyl A.
Cp-Methine	1.65 – 1.55	Multiplet	1H	Tertiary proton. [1] Deshielded by allylic position.[1]
Cp-CH2 (a)	0.85 – 0.75	Multiplet	2H	Cyclopropyl methylene (cis to alkene).[1]
Cp-CH2 (b)	0.65 – 0.55	Multiplet	2H	Cyclopropyl methylene (trans to alkene).[1]

Expert Insight: Unlike a standard isopropyl group (septet/doublet), the cyclopropyl methine appears as a complex multiplet due to rigid cis/trans coupling within the ring. The two vinyl

protons appear as singlets but often show small geminal coupling (

Hz) if resolution is high.[1]

C NMR Data (100 MHz,)

Carbon Type	Shift (ppm)	Assignment
Quaternary	149.5	C-1 (Alkene -carbon)
Quaternary	141.2	Phenyl ipso-carbon
Aromatic CH	128.2, 127.5, 126.0	Ortho, meta, para carbons
Vinyl CH ₂	109.8	Terminal alkene carbon (=CH ₂)
Cp-CH	16.5	Cyclopropyl methine
Cp-CH ₂	6.8	Cyclopropyl methylenes (degenerate)

Mass Spectrometry (EI-MS)

The fragmentation of

-cyclopropylstyrene is dominated by the stability of the aromatic system and the strain release of the cyclopropyl ring.

Molecular Ion (

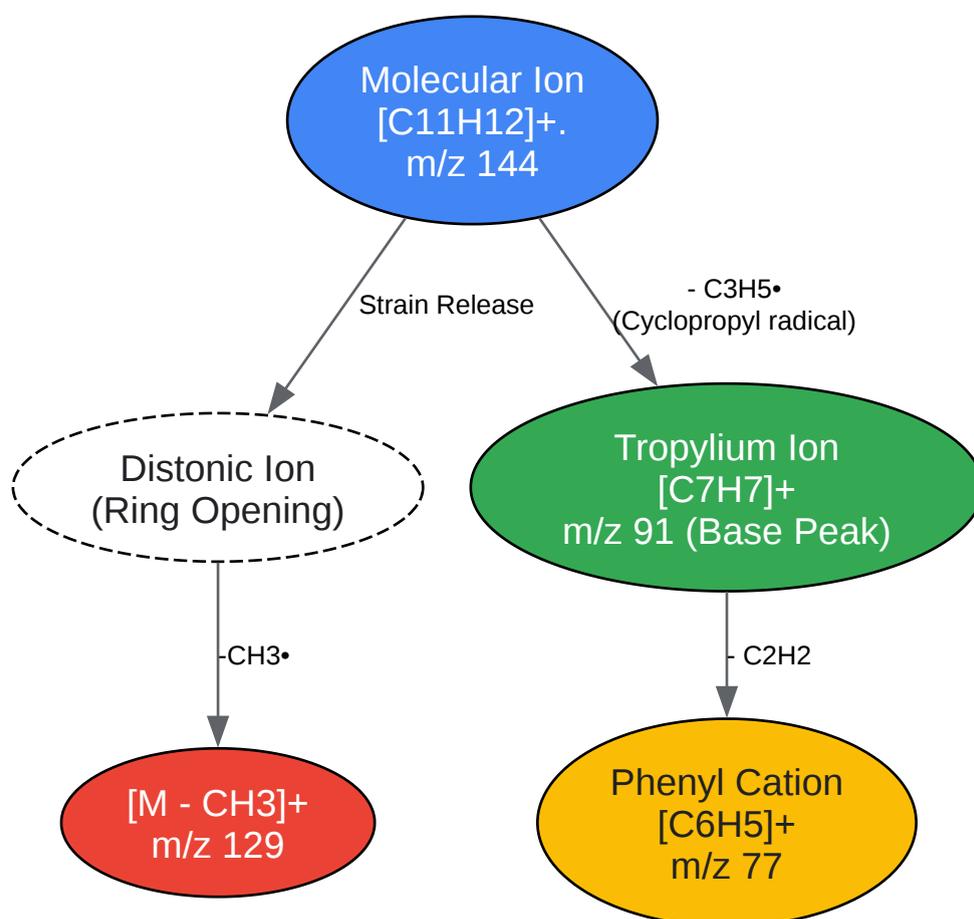
): m/z 144

Fragmentation Logic[1][2]

- (144): The parent ion is prominent due to aromatic stabilization.[1]
- (129): Loss of a methyl radical.[1] This is diagnostic for cyclopropyl-containing aromatics, resulting from ring opening to a butenyl chain followed by methyl loss.[1]

- (115): Loss of ethyl radical (ring opening) or loss of CHO (if oxygen contamination exists, but 115 is typically the indenyl cation in pure hydrocarbons).[1]
- Base Peak (91): The Tropylium ion () .[1] This is the hallmark of benzyl-containing systems.[1]

Fragmentation Pathway Diagram[1]



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Figure 2: Primary fragmentation pathways under Electron Impact (70 eV).

Infrared Spectroscopy (FT-IR)

IR is useful for confirming the integrity of the cyclopropyl ring (which can acid-catalytically open during improper storage) and the terminal alkene.

- 3080 – 3000 cm

:Cyclopropyl C-H stretch. These are higher frequency than standard alkyl C-H stretches due to the high s-character of the cyclopropyl bonds.[1]

- 1625 cm

:C=C Stretching. A sharp band indicative of the conjugated alkene.[1]

- 1600 & 1495 cm

: Aromatic ring breathing modes.[1]

- 890 cm

:=C-H Out-of-Plane Bending. Strong diagnostic band for terminal methylene () groups (vinylidene).[1]

References

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